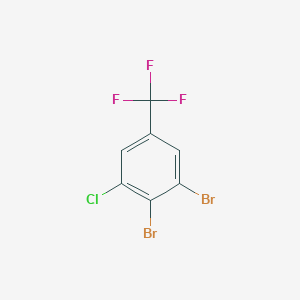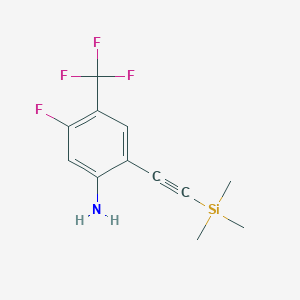
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid core can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of the compound.
科学的研究の応用
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can form strong interactions, such as halogen bonding, with proteins and other biomolecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
4-(Trifluoromethyl)benzeneboronic acid: Contains a trifluoromethyl group but differs in the presence of a boronic acid group.
4-Methoxy-2-(trifluoromethyl)benzoic acid: Similar structure with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid imparts unique chemical properties, such as increased lipophilicity and potential for strong halogen bonding interactions. These properties can enhance its effectiveness in various applications compared to similar compounds.
特性
分子式 |
C9H4F6O3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC名 |
4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F6O3/c10-8(11,12)5-3-4(7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17) |
InChIキー |
INFNVLCOAJVGDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)







![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)

![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
